5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
Overview
Description
5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its indole core structure, which is substituted with a benzyloxy group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps include the introduction of the benzyloxy group via nucleophilic substitution and the iodination at the 3-position using iodine or an iodinating reagent. The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of catalysts and optimized reaction conditions can help reduce the production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom at the 3-position can be oxidized to form iodoindole derivatives.
Reduction: The iodine atom can also be reduced to form triiodoindole derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
Oxidation: Iodoindole derivatives.
Reduction: Triiodoindole derivatives.
Substitution: Various substituted indole derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used as a probe in biological studies to investigate the role of indole derivatives in various biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the indole core. Similar compounds include:
Indole-3-carboxylic acid derivatives: These compounds have different substituents on the indole ring and may exhibit different biological activities.
Iodoindoles: These compounds contain iodine atoms at various positions on the indole ring and are used in different chemical reactions.
Benzyloxy-substituted indoles: These compounds have benzyloxy groups at different positions on the indole ring and may have distinct chemical properties.
Properties
IUPAC Name |
tert-butyl 3-iodo-5-phenylmethoxyindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZGUATULZXTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165451 | |
Record name | 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-29-4 | |
Record name | 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.